molecular formula C15H12Cl2O3S B2421980 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 87015-40-5

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No. B2421980
CAS RN: 87015-40-5
M. Wt: 343.22
InChI Key: KAOGXECPJKJPIX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone, also known as 4-chlorophenylsulfonyl-4-chlorophenylpropionate (CSPCP), is an important synthetic intermediate used in the manufacture of pharmaceuticals, pesticides, and other chemicals. CSPCP is a versatile building block in organic synthesis and is used in the synthesis of various compounds, such as β-lactams, β-lactones, and amides. CSPCP is also used in the synthesis of dyes, pigments, and other organic compounds. In addition, CSPCP has been used in the synthesis of drugs, such as the antifungal agent miconazole.

Scientific Research Applications

1. Electronic Transport in Poly(Azomethine Sulfone)s

Poly(azomethine sulfone)s, synthesized using bis(4-chlorophenyl)sulfone, exhibit semiconducting properties. Their electronic transport mechanisms, explored through thin-film samples, demonstrate potential applications in semiconductor technology. Temperature dependences of electrical conductivity and Seebeck coefficients were investigated, revealing correlations with their chemical structures (Rusu et al., 2007).

2. Thromboxane Synthase Inhibition

Enantiomers of compounds synthesized from 1-(4-chlorophenyl)sulfonyl analogs showed thromboxane receptor antagonism and thromboxane synthase inhibition. These findings indicate potential in developing treatments for conditions where thromboxane is a factor (Bhagwat et al., 1993).

3. Synthesis of 1-(Arylsulfonyl)pyrrolidines

1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine reacts with phenols to form 1-(arylsulfonyl)pyrrolidines. This process is noteworthy for synthesizing pyrrolidine-1-sulfonylarene derivatives, demonstrating the compound's versatility in organic synthesis (Smolobochkin et al., 2017).

4. GABAB Receptor Antagonism

Studies on 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds, derivatives of 1-(4-chlorophenyl)sulfonyl analogs, revealed weak specific antagonism of GABA at the GABAB receptor. This suggests potential applications in neuroscience and pharmacology (Abbenante et al., 1997).

5. X-ray Diffraction in Molecular Structure Analysis

X-ray diffraction was employed to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, related to 1-(4-chlorophenyl)sulfonyl compounds. The study enhances the understanding of molecular interactions and crystal architecture in sulfone compounds (Adamovich et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, there is no information available on the mechanism of action of "1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone" .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGXECPJKJPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

CAS RN

87015-40-5
Record name 1-(4-CHLOROPHENYL)-3-((4-CHLOROPHENYL)SULFONYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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